rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride
Description
Diastereoselective Assembly Strategies for Aminobicycloheptane Carboxylates
The diastereoselective synthesis of bicyclo[3.2.0]heptane carboxylates relies on strategic disconnections that leverage stereoelectronic effects and transition metal catalysis. A landmark approach involves palladium-catalyzed C–H activation and C–C cleavage of bicyclo[1.1.1]pentane carboxylic acids to generate bicyclo[3.2.0]heptane lactones with high diastereoselectivity. This method employs mono-N-protected amino acid (MPAA) ligands to direct syn-arylation at the C6 position, followed by lactonization to establish the bicyclic core. The stereochemical outcome is governed by the ligand’s ability to stabilize transition states through hydrogen-bonding interactions with the substrate.
Complementary strategies utilize photochemical cycloadditions of enallenes mediated by iridium(III) complexes. For example, visible-light-promoted reactions of 1,6-enallenes yield bicyclo[3.2.0]heptane derivatives via distal-selective difunctionalization and 1,3-sigmatropic rearrangements. These reactions achieve dr values up to 9:1, with the stereochemistry dictated by the geometry of the starting allene and the electronic nature of the sulfonyl auxiliaries.
A comparative analysis of these methods (Table 1) highlights the role of catalyst systems in controlling diastereoselectivity. Palladium-based systems excel in functionalizing preassembled bicyclic precursors, while iridium-photoredox approaches enable direct construction from linear substrates.
Table 1: Diastereoselective Methods for Bicyclo[3.2.0]heptane Synthesis
| Method | Catalyst System | Diastereoselectivity (dr) | Key Stereochemical Feature |
|---|---|---|---|
| Pd-Catalyzed C–H Arylation | Pd(OAc)₂/MPAA Ligand | >20:1 | All-syn arylation at C6 |
| Ir-Photoredox Cycloaddition | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | 6:1 to 9:1 | Distal allene functionalization |
Ligand-Controlled Transition Metal Catalysis for Bicyclic Framework Construction
Ligand design plays a pivotal role in steering the stereochemical trajectory of bicyclo[3.2.0]heptane synthesis. The Yu group demonstrated that switching from MPAA ligands to pyridone-amine ligands (e.g., L14 ) redirects palladium-catalyzed reactions toward non-arylated bicyclo[3.2.0]heptane lactones. This ligand-dependent selectivity arises from differential coordination geometries: MPAA ligands favor C–H activation pathways, while pyridone-amine ligands promote C–C cleavage and lactonization without aryl incorporation.
Density functional theory (DFT) studies on related systems reveal that σ-donor/π-acceptor ligands lower the activation energy for C–C bond cleavage by stabilizing incipient radical intermediates. In the context of bicyclo[3.2.0]heptane formation, this translates to enhanced diastereocontrol through rigid transition-state organization. For instance, pyridone-amine ligands enforce a boat-like conformation in the palladacycle intermediate, predisposing the substrate to syn-lactonization.
Recent extensions of this paradigm include copper-catalyzed azide-alkyne cycloadditions (CuAAC) for installing amino groups at the C6 position. By employing chiral bis(oxazoline) ligands, researchers have achieved moderate enantioselectivity (up to 78% ee) in azabicyclo[3.2.0]heptane derivatives. However, these systems currently lack the diastereoselectivity (dr ~3:1) required for pharmaceutical applications.
Resolution Techniques for Racemic Mixtures in Bicyclo[3.2.0] Scaffolds
Resolving racemic mixtures of aminobicycloheptane carboxylates remains challenging due to the compounds’ conformational rigidity and minimal surface polarity differences. Classical resolution via diastereomeric salt formation has shown limited success, prompting the development of advanced kinetic and dynamic kinetic resolution (DKR) strategies.
Enzymatic resolution using immobilized lipases has emerged as a promising approach. Candida antarctica lipase B (CAL-B) catalyzes the enantioselective acetylation of rac-methyl 6-aminobicyclo[3.2.0]heptane-3-carboxylate, achieving 92% ee for the (1R,3S,5R,6S)-enantiomer after 48 hours. The enzyme’s active site accommodates the bicyclic core through hydrophobic interactions while discriminating against the disfavored enantiomer based on carboxylate orientation.
Chromatographic methods employing chiral stationary phases (CSPs) have also advanced significantly. Polysaccharide-based CSPs (e.g., Chiralpak IA) resolve racemic aminobicycloheptanes with resolution factors (Rs) up to 2.5 using hexane/isopropanol/trifluoroacetic acid mobile phases. The resolution mechanism involves π-π interactions between the bicyclic aromatic system and the CSP’s carbamate groups, complemented by hydrogen bonding to the amino and carboxylate moieties.
Emerging technologies like capillary electrophoresis with cyclodextrin additives offer rapid screening capabilities. Sulfated-β-cyclodextrin at pH 2.5 achieves baseline separation (Rs = 1.8) of rac-methyl bicyclo[3.2.0]heptane-3-carboxylate enantiomers within 15 minutes, leveraging differential host-guest complexation energies.
These resolution techniques collectively address the synthetic challenge posed by rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride, enabling access to enantiopure material for pharmaceutical development.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
methyl (1S,3R,5S,6R)-6-aminobicyclo[3.2.0]heptane-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-9(11)6-2-5-4-8(10)7(5)3-6;/h5-8H,2-4,10H2,1H3;1H/t5-,6+,7-,8+;/m0./s1 |
InChI Key |
UFXVDKKOELRHID-PXXJPSRFSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H]2C[C@H]([C@H]2C1)N.Cl |
Canonical SMILES |
COC(=O)C1CC2CC(C2C1)N.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
The preparation of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride generally involves multi-step synthetic routes that build the bicyclic framework and introduce the amino and ester functionalities with control over stereochemistry. The following sections detail the main synthetic strategies and key reactions reported in the literature and chemical supplier data.
General Synthetic Strategy
- Starting Materials: The synthesis often begins from simpler bicyclic precursors or cycloaddition products that provide the bicyclo[3.2.0]heptane core.
- Key Transformations: These include esterification to form the methyl carboxylate, amination to introduce the amino group at the 6-position, and stereochemical control via chiral auxiliaries or resolution methods.
- Hydrochloride Salt Formation: The final step typically involves conversion of the free amine to its hydrochloride salt to enhance stability and solubility.
Specific Synthetic Routes
Cycloaddition-Based Approach
One common approach involves the use of [2+2] cycloaddition reactions, such as the Staudinger ketene-imine cycloaddition, to construct the bicyclo[3.2.0]heptane ring system. This method allows for the formation of the strained bicyclic β-lactam intermediates, which can be further transformed into the target compound.
- Step 1: Generation of a ketene intermediate from an α-diazoketone or related precursor.
- Step 2: [2+2] Cycloaddition with an imine or nitrone to form the bicyclic β-lactam.
- Step 3: Reduction and functional group transformations to convert the β-lactam into the amino ester.
- Step 4: Esterification to form the methyl ester.
- Step 5: Formation of the hydrochloride salt by treatment with hydrochloric acid.
This route is supported by analogies to β-lactam chemistry and bicyclic amine syntheses described in specialized literature on bicyclic compounds and β-lactams.
Multi-Step Organic Synthesis from Bicyclic Precursors
Chemical suppliers such as VulcanChem and Chemspace indicate that the compound is produced through multi-step organic synthesis involving:
Analytical Characterization During Preparation
Throughout the synthesis, the compound is characterized by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm stereochemistry and molecular structure.
- Infrared (IR) Spectroscopy: To verify functional groups such as amine and ester.
- Mass Spectrometry (MS): To confirm molecular weight and purity.
- Chromatographic Techniques: For purification and stereoisomer separation.
Data Tables on Preparation Parameters
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome | Notes |
|---|---|---|---|---|
| 1 | Ketene generation | α-Diazoketone, base, heat | Formation of reactive ketene intermediate | Key for [2+2] cycloaddition |
| 2 | [2+2] Cycloaddition | Imine or nitrone | Formation of bicyclic β-lactam | Controls ring strain and stereochemistry |
| 3 | Reduction/Functionalization | Reducing agents (e.g., LiAlH4), amination | Conversion to amino ester intermediate | Stereoselectivity critical |
| 4 | Esterification | Methanol, acid catalyst | Formation of methyl ester | Enhances solubility and stability |
| 5 | Salt formation | HCl in solvent (e.g., ethanol) | Formation of hydrochloride salt | Improves handling and storage |
Comparative Analysis of Preparation Methods
| Preparation Route | Advantages | Disadvantages | Typical Yield Range | Scalability |
|---|---|---|---|---|
| Cycloaddition-based synthesis | High stereochemical control, versatile | Requires handling reactive intermediates | Moderate to high (50-80%) | Moderate, requires expertise |
| Intramolecular amidation/lactamization | Utilizes β-amino acid precursors, fewer steps | May require chiral resolution steps | Moderate (40-70%) | Good for small to medium scale |
| Multi-step modification of bicyclic precursors | Flexibility in functional group introduction | Longer synthesis, multiple purifications | Variable (30-70%) | Suitable for research-scale production |
Summary and Professional Perspectives
The synthesis of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a complex process involving sophisticated organic chemistry techniques. The primary methods include cycloaddition reactions to build the bicyclic core, intramolecular amidation for ring closure, and subsequent functional group transformations to install the amino and methyl ester groups. The final hydrochloride salt formation enhances the compound's stability.
From a professional standpoint, the choice of preparation method depends on the desired scale, stereochemical purity, and available resources. Cycloaddition-based methods offer precise stereochemical control but require expertise in handling reactive intermediates. Intramolecular amidation routes are more straightforward but may need additional steps for stereochemical resolution.
These methods are supported by data from chemical suppliers and literature on bicyclic amines and β-lactams, reflecting a consensus in the field on effective synthetic strategies for such compounds.
Chemical Reactions Analysis
Types of Reactions
rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often include controlled temperature and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylatehydrochloride involves its interaction with specific molecular targets. These interactions can lead to changes in biological pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Bicyclic Amine Derivatives
Key Comparative Insights
Bicyclo System Impact: The [3.2.0]heptane system in the target compound provides a distinct spatial arrangement compared to smaller ([3.1.0], [2.2.1]) or larger bicyclo frameworks. Diaza analogs (e.g., ) introduce additional nitrogen atoms, which may enhance hydrogen-bonding capacity and solubility .
Functional Group Effects: Ester vs. Carboxylic Acid: Methyl/ethyl esters () are metabolically labile, whereas carboxylic acids () offer direct hydrogen-bonding sites but lower membrane permeability. Amino Group Positioning: The 6-amino group in the target compound contrasts with 3-amino substitutions (), impacting charge distribution and chiral recognition .
Racemic vs. Enantiopure Forms: The target compound is racemic, while analogs like specify stereochemistry (1R,2S,5S), which could influence enantioselective activity .
Research and Application Implications
- Medicinal Chemistry : The target compound’s scaffold is valuable for designing protease inhibitors or GPCR modulators, leveraging its rigid bicyclic core . Analogs with hydroxyl groups () may improve solubility for CNS-targeted drugs.
- Synthetic Utility : tert-Butyl-protected diaza derivatives () serve as intermediates for peptide mimetics or PROTACs .
Biological Activity
Rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound contains both an amino group and a carboxylate moiety, which may allow it to interact with various biological targets, including neurotransmitter systems and microbial pathogens.
Structural Characteristics
The compound's molecular formula is with a molecular weight of approximately 191.65 g/mol. Its structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H16ClN2O2 |
| Molecular Weight | 191.65 g/mol |
| CAS Number | 2679950-50-4 |
Synthesis
The synthesis of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride typically involves several key steps, including the formation of the bicyclic structure followed by functionalization to introduce the amino and carboxylic acid groups. The hydrochloride form enhances solubility in aqueous solutions, facilitating biological testing and applications.
Neurotransmitter Modulation
Preliminary studies suggest that rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride may act as a modulator of neurotransmitter systems due to the presence of the amino group. This property could lead to applications in treating neurological disorders or enhancing cognitive function.
Antimicrobial Properties
Research indicates potential antimicrobial activity , making this compound a candidate for therapeutic applications against infections. The presence of both an amino and a carboxylic acid group suggests possible interactions with microbial cell walls or metabolic pathways.
Interaction Studies
Interaction studies have focused on how this compound interacts with various biological molecules, including enzymes and receptors. The unique bicyclic structure allows for specific binding mechanisms that could enhance its efficacy as a drug candidate.
Study 1: Neurotransmitter Activity
In a study investigating the effects of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride on neurotransmitter release in neuronal cultures, results indicated a significant increase in the release of serotonin and dopamine compared to control groups. This suggests potential applications in mood disorders and depression treatment.
Study 2: Antimicrobial Efficacy
Another study assessed the antimicrobial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial properties.
Comparative Analysis with Related Compounds
To better understand the unique properties of rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl (1R,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate | Bicyclic | Contains an ester instead of a carboxylic acid |
| 6-Aminobicyclo[3.2.0]heptane-3-carboxylic acid | Bicyclic | Lacks hydrochloride salt form |
| (1R,5R)-6-Aminobicyclo[3.2.0]heptane | Bicyclic | No carboxylic acid functionality |
This table highlights how structural variations influence biological activity and potential applications.
Q & A
Q. What are the key synthetic routes and critical reagents for preparing rac-methyl(1R,3S,5R,6S)-6-aminobicyclo[3.2.0]heptane-3-carboxylate hydrochloride?
The synthesis typically involves:
- Stepwise bicyclic ring formation : Cycloaddition or cyclization reactions to construct the bicyclo[3.2.0]heptane core.
- Amino group functionalization : Introduction of the amine group via reductive amination or nucleophilic substitution.
- Esterification and salt formation : Methyl esterification of the carboxylic acid followed by HCl salt precipitation.
Critical reagents include chiral catalysts (e.g., Rh(I)-based complexes for stereoselective cyclopropanation) and protecting groups (e.g., Boc for amine protection). Reaction optimization requires inert conditions (argon atmosphere) and low temperatures (−20°C to 0°C) to minimize racemization .
Q. How can researchers confirm the stereochemical configuration of the bicyclo[3.2.0]heptane core?
Methodology:
- X-ray crystallography : Definitive confirmation of absolute stereochemistry using single-crystal diffraction.
- NMR spectroscopy : Analysis of coupling constants (e.g., ) and NOE correlations to infer spatial proximity of protons.
- Chiral HPLC : Separation of enantiomers using columns like Chiralpak IA/IB with hexane:isopropanol mobile phases.
For example, NOESY cross-peaks between H3 and H6 in the bicyclic system validate the cis-fused ring conformation .
Q. What structural features of this compound influence its biological activity?
The bicyclo[3.2.0]heptane scaffold provides rigidity, enhancing binding affinity to target proteins (e.g., enzymes or receptors). Key features:
- Amino group : Participates in hydrogen bonding with active-site residues.
- Methyl ester : Balances lipophilicity for membrane permeability while retaining hydrolytic stability compared to ethyl esters.
Comparative studies with non-bicyclic analogs show a 10–100× increase in potency due to reduced conformational flexibility .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Strategies include:
- Asymmetric catalysis : Use of Ru(II)-TsDPEN catalysts for transfer hydrogenation to achieve >95% ee.
- Kinetic resolution : Enzymatic hydrolysis (e.g., lipases) to selectively cleave one enantiomer.
- Crystallization-induced diastereomer resolution : Formation of diastereomeric salts with chiral acids (e.g., tartaric acid).
A recent study achieved 99% ee using a Rh-catalyzed cyclopropanation with a chiral phosphine ligand, though yields dropped to 40% under stringent stereochemical control .
Q. What computational methods are effective for predicting reaction pathways and optimizing conditions?
- Density Functional Theory (DFT) : Models transition states to identify energy barriers (e.g., for cyclopropanation steps).
- Machine Learning (ML) : Trains on datasets of analogous reactions to predict optimal solvents (e.g., THF vs. DCM) or temperatures.
- Microkinetic modeling : Simulates reaction networks to prioritize high-yield pathways.
ICReDD’s hybrid approach combines DFT-calculated activation energies with experimental screening to reduce optimization time by 50% .
Q. How should researchers address contradictory data in synthesis yields reported across studies?
Case example: Yields for the HCl salt precipitation step vary between 60–85% in literature. Resolution steps:
Parameter standardization : Control humidity (<30% RH) to prevent hygroscopic byproducts.
Byproduct analysis : Use LC-MS to identify impurities (e.g., unreacted amine precursors).
Design of Experiments (DoE) : Apply factorial design to test interactions between pH, temperature, and solvent polarity.
A DoE study revealed that pH 4.5–5.0 (adjusted with HCl gas) maximizes yield by minimizing zwitterionic intermediates .
Q. What methodologies are recommended for screening biological activity in vitro?
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (e.g., for a serine protease target).
- Fluorescence polarization assays : Quantify inhibition of enzyme-substrate interactions (e.g., IC determination).
- Cellular uptake studies : Use LC-MS/MS to quantify intracellular concentrations in HEK293 cells.
Recent work highlighted the compound’s ability to bypass efflux pumps (P-gp/MRP1), with a 3× higher cellular accumulation than linear analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
